molecular formula C4H10O B1502862 3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol CAS No. 72182-69-5

3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol

Cat. No. B1502862
CAS RN: 72182-69-5
M. Wt: 80.16 g/mol
InChI Key: ZXEKIIBDNHEJCQ-WFGJKAKNSA-N
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Description

“3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol” is a deuterated compound. Its CAS Number is 72182-69-5 .

Physical and Chemical Properties The molecular weight of this compound is 80.15860 . It has a density of 0.867 g/cm3 . The boiling point is 105.039ºC at 760 mmHg . The molecular formula is C4H4D6O .

Scientific Research Applications

Stereocontrolled Synthesis

3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol can be involved in stereocontrolled synthesis processes. For example, the lipase-mediated kinetic resolution of esters related to this compound leads to high enantiomeric purity, which is crucial for the production of enantioselective compounds. Such processes are essential for developing pharmaceuticals and materials with specific optical activities (Shimizu, Sugiyama, & Fujisawa, 1996).

Antifungal Activity

Compounds structurally similar to 3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol, like 1,2,3-Triazole derivatives synthesized from related propan-2-ols, exhibit significant antifungal activity. Such derivatives have shown effectiveness against various Candida species, highlighting their potential in developing new antifungal therapies (Lima-Neto et al., 2012).

Homogeneous Hydrogenation

Ruthenium complexes have been used to catalyze the addition of ortho C–H bonds of aromatic ketones to olefins, a process that can involve molecules with structural similarities to 3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol. Such catalytic activities are important in the chemical industry for creating bonds in a highly efficient and selective manner, potentially opening new pathways for synthesizing complex molecules (Kakiuchi et al., 1995).

Radical Deuteration

A method involving radical pathways for the deuteration of alkyl iodides using D2O has been developed, which could potentially be applied to compounds like 3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol. This technique offers a mild and environmentally benign approach for selectively incorporating deuterium atoms into molecules, beneficial for labeling purposes and optimizing drug candidate properties (Soulard et al., 2018).

properties

IUPAC Name

3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEKIIBDNHEJCQ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CO)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678661
Record name Isobutyl alcohol-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol

CAS RN

72182-69-5
Record name Isobutyl alcohol-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol
Reactant of Route 2
3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol
Reactant of Route 3
3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol
Reactant of Route 4
3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol
Reactant of Route 5
3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol
Reactant of Route 6
3,3,3-Trideuterio-2-(trideuteriomethyl)propan-1-ol

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